

Application Notes and Protocols for FRET-Based Mpro Inhibition Kinetics Assay

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Compound of Interest

Compound Name: SARS-CoV MPro-IN-2

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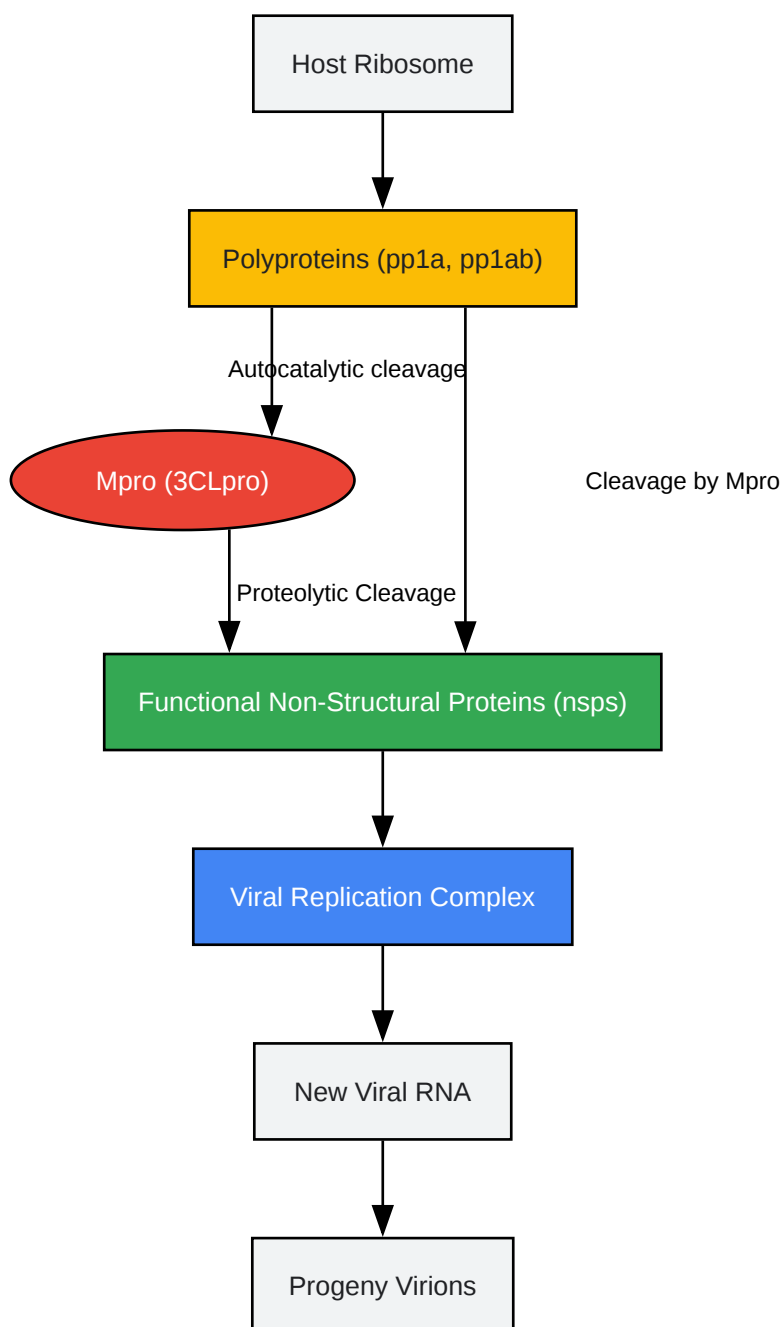
Introduction

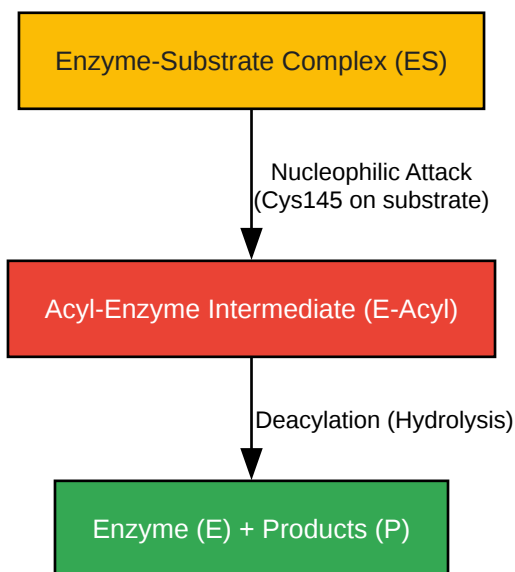
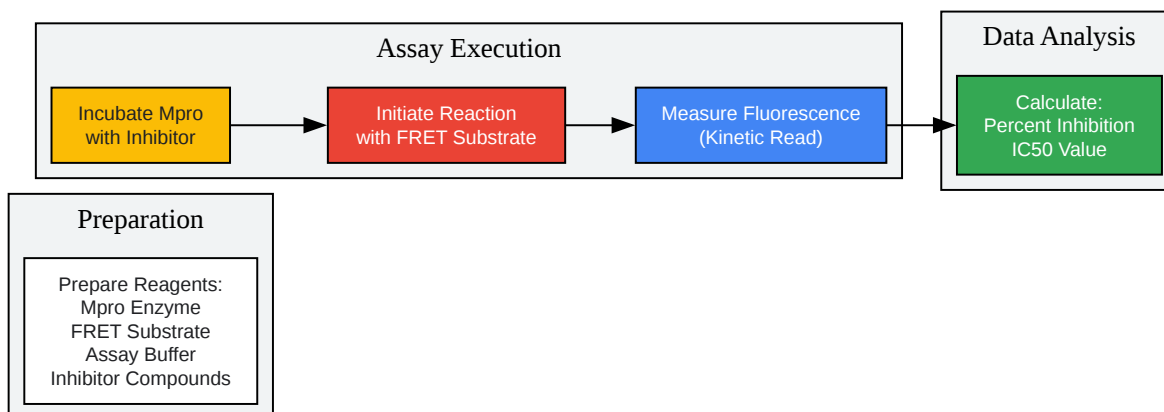
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. Mpro is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins.[1][2] Inhibition of Mpro's proteolytic activity effectively halts the viral life cycle.[1] This document provides a detailed protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the inhibition kinetics of potential Mpro inhibitors.

FRET-based assays offer a sensitive and high-throughput method for measuring Mpro activity. The principle of the assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher molecule. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[3] The rate of this fluorescence increase is directly proportional to the enzymatic activity of Mpro.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Mpro in the viral replication cycle and the workflow of the FRET-based inhibition assay.





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- 3. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
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